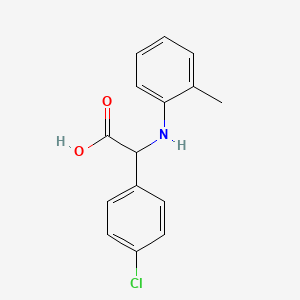
Methyl 1-bromo-7-chloroisoquinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-bromo-7-chloroisoquinoline-3-carboxylate is a chemical compound with the molecular formula C11H7BrClNO2 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-bromo-7-chloroisoquinoline-3-carboxylate typically involves the bromination and chlorination of isoquinoline derivatives. One common method includes the reaction of isoquinoline with bromine and chlorine under controlled conditions to introduce the bromo and chloro substituents at the desired positions. The carboxylate group is then introduced through esterification with methanol in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
化学反应分析
Types of Reactions
Methyl 1-bromo-7-chloroisoquinoline-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromo and chloro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted isoquinoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
科学研究应用
Methyl 1-bromo-7-chloroisoquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
作用机制
The mechanism of action of Methyl 1-bromo-7-chloroisoquinoline-3-carboxylate involves its interaction with specific molecular targets. The bromo and chloro substituents can participate in halogen bonding, which can influence the compound’s binding affinity to enzymes or receptors. The carboxylate group can also form hydrogen bonds, further stabilizing the interaction with the target molecule. These interactions can modulate the activity of the target, leading to various biological effects .
相似化合物的比较
Similar Compounds
7-Bromo-1-chloroisoquinoline: This compound lacks the carboxylate group but shares the bromo and chloro substituents.
Methyl 7-bromoisoquinoline-3-carboxylate: This compound lacks the chloro substituent but has the bromo and carboxylate groups.
Methyl 1-chloroisoquinoline-3-carboxylate: This compound lacks the bromo substituent but has the chloro and carboxylate groups
Uniqueness
Methyl 1-bromo-7-chloroisoquinoline-3-carboxylate is unique due to the presence of both bromo and chloro substituents along with the carboxylate group. This combination of functional groups can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
属性
分子式 |
C11H7BrClNO2 |
|---|---|
分子量 |
300.53 g/mol |
IUPAC 名称 |
methyl 1-bromo-7-chloroisoquinoline-3-carboxylate |
InChI |
InChI=1S/C11H7BrClNO2/c1-16-11(15)9-4-6-2-3-7(13)5-8(6)10(12)14-9/h2-5H,1H3 |
InChI 键 |
IWONUNNMPFOUFP-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=NC(=C2C=C(C=CC2=C1)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


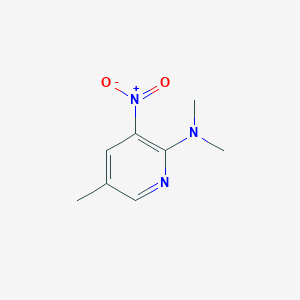

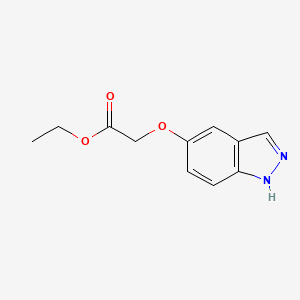

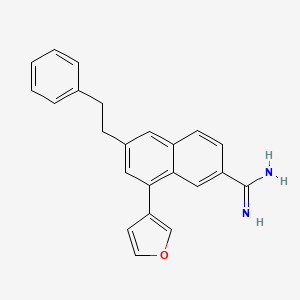
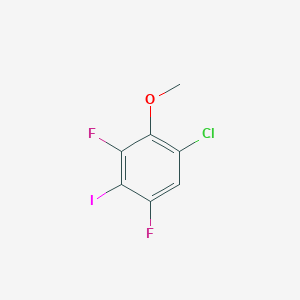
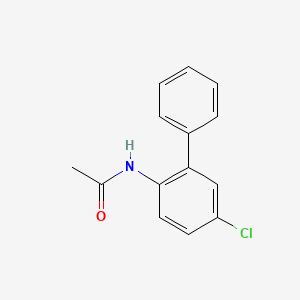
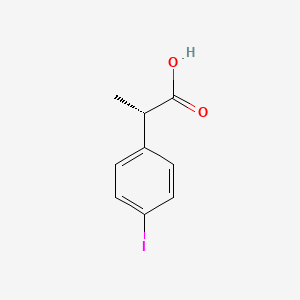
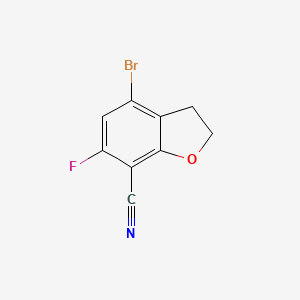
![Bicyclo[6.1.0]nonan-2-ol](/img/structure/B13913619.png)
![(2R,4S)-N-[2-chloro-1-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B13913624.png)
![tert-Butyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-4H-benzo[b][1,4]oxazine-4-carboxylate](/img/structure/B13913628.png)

